
1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-10 has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.
作用机制
The mechanism of action of MP-10 involves its binding to the μ-opioid receptor, which is located on the surface of neurons in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. The net effect of this process is the reduction of pain perception and the production of a sense of euphoria.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects that are similar to those of traditional opioids. These effects include analgesia, sedation, respiratory depression, and constipation. However, MP-10 has been found to produce these effects at much lower doses than traditional opioids, making it a potentially safer and more effective alternative.
实验室实验的优点和局限性
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the μ-opioid receptor, making it an ideal tool for studying the mechanisms of opioid receptor activation and signaling. Additionally, its low toxicity and lack of adverse side effects make it a safer alternative to traditional opioids for use in animal models. However, one limitation of MP-10 is its high cost, which may limit its use in some research settings.
未来方向
There are several potential future directions for research on MP-10. One area of interest is the development of novel analgesics and addiction treatments based on the structure of MP-10. Another potential direction is the study of the molecular mechanisms underlying the selectivity and potency of MP-10 for the μ-opioid receptor. Additionally, there is a need for further research on the long-term safety and efficacy of MP-10 in animal models and human clinical trials.
合成方法
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride and 3-pyridinemethanol to form 1-(4-methylbenzyl)-3-pyridinemethanol. This intermediate is then converted to 1-(4-methylbenzyl)-3-pyridinemethanamine by reacting it with hydrogen chloride. The final step involves the reaction of 1-(4-methylbenzyl)-3-pyridinemethanamine with 4-piperidone hydrochloride to form MP-10.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. MP-10 has been found to produce strong analgesic effects in animal models of acute and chronic pain, without producing the adverse side effects associated with traditional opioids such as respiratory depression and constipation.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-6-17(7-5-16)15-23-11-8-19(9-12-23)20(24)22-14-18-3-2-10-21-13-18/h2-7,10,13,19H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKMKOVVKGWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

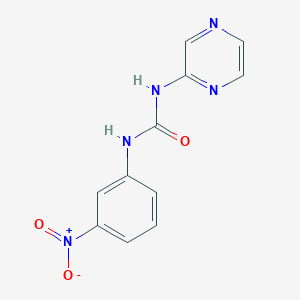
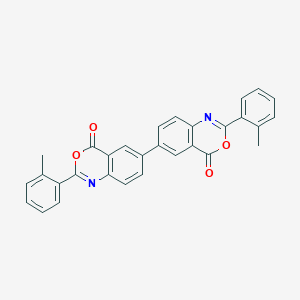
![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
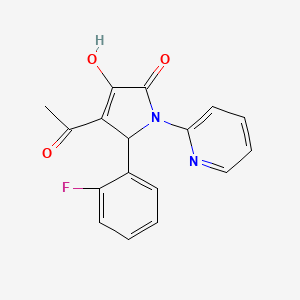
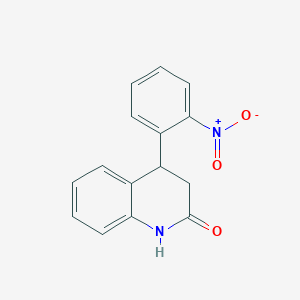
![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)

![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)

![4-butoxy-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5140134.png)
![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)
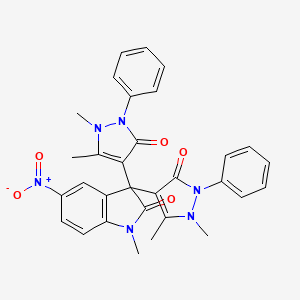
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)